N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that includes a bifuran moiety (a structure containing two furan rings) and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group). Bifuran compounds are known to belong to the class of organic compounds known as heteroaromatic compounds . Benzenesulfonamides are a class of compounds that have been widely used in the development of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bifuran compounds can be synthesized from 2-furfural, furan, furfuryl alcohol, and 2-(2-furyl)-1,3-dioxolane by photochemical coupling with 5-bromo-2-furfural .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The bifuran moiety would contribute to the aromaticity of the compound, while the benzenesulfonamide moiety would likely influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Bifuran compounds can undergo a variety of reactions, including photochemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the sulfonamide group could influence its solubility .Scientific Research Applications
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) explored a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties as a photosensitizer in photodynamic therapy, an alternative cancer treatment method, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities : Research by Aal, El-Maghraby, Hassan, and Bashandy (2007) synthesized a series of compounds including 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide and reported their antimicrobial and antifungal activities. These findings highlight the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Inhibitory Effects in Biological Pathways : Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) investigated the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule inhibitor of the HIF-1 pathway, which is critical in cancer development. This research aids in understanding how chemical modifications can enhance the pharmacological properties of such compounds (Mun et al., 2012).
Mechanism of Action
Target of Action
It is known that similar compounds, such as meroterpenoids isolated from fungi of the family ganoderma cochlear, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, such as nat2, and inhibit their activity, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its potential interaction with nat2, it may affect lipid synthesis in the cell wall of mycobacteria
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
Based on its potential interaction with nat2, it may inhibit the synthesis of lipids in the cell wall of mycobacteria, potentially affecting the growth and survival of these organisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-12-9-15(10-13(2)18(12)22-3)25(20,21)19-11-14-6-7-17(24-14)16-5-4-8-23-16/h4-10,19H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZKJIIVZFKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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